N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide
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Overview
Description
N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide: is an organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide typically involves the reaction of 1,1’-bi(cyclopentane)-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into protein-ligand interactions and enzyme mechanisms.
Medicine: N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer production and surface coatings.
Mechanism of Action
The mechanism of action of N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
- N-[[1,1’-Bi(cyclopentane)]-2-yl]methanamide
- N-[[1,1’-Bi(cyclopentane)]-2-yl]propionamide
- N-[[1,1’-Bi(cyclopentane)]-2-yl]butanamide
Comparison: N-[[1,1’-Bi(cyclopentane)]-2-yl]acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
61423-37-8 |
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Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-(2-cyclopentylcyclopentyl)acetamide |
InChI |
InChI=1S/C12H21NO/c1-9(14)13-12-8-4-7-11(12)10-5-2-3-6-10/h10-12H,2-8H2,1H3,(H,13,14) |
InChI Key |
VDIIDFITBLHLAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCC1C2CCCC2 |
Origin of Product |
United States |
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